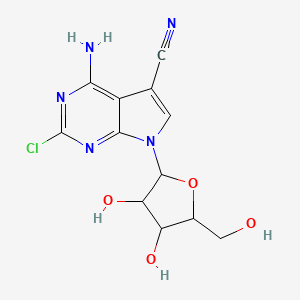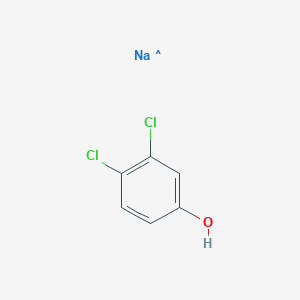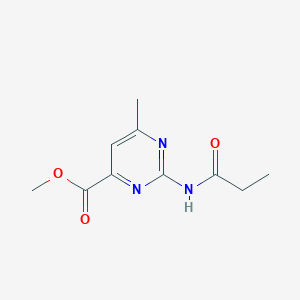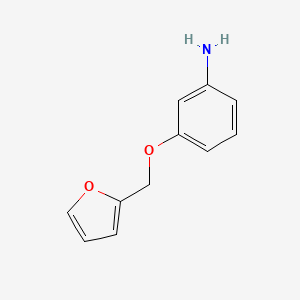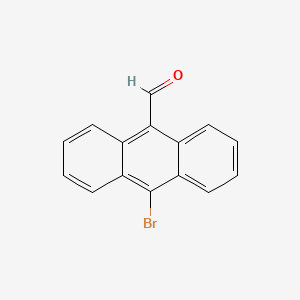
10-bromoanthracene-9-carbaldehyde
Übersicht
Beschreibung
10-bromoanthracene-9-carbaldehyde is an organic compound with the molecular formula C15H9BrO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom and an aldehyde group attached to the anthracene core
Vorbereitungsmethoden
The synthesis of 10-bromoanthracene-9-carbaldehyde typically involves the bromination of anthracene followed by formylation. One common method is the Vilsmeier-Haack reaction, where anthracene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 9-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) yields this compound .
Analyse Chemischer Reaktionen
10-bromoanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10-bromoanthracene-9-carbaldehyde has several applications in scientific research, including:
Biology: The compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism of action of 10-bromoanthracene-9-carbaldehyde is largely determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
10-bromoanthracene-9-carbaldehyde can be compared to other anthracene derivatives, such as:
Anthracene-9-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
9-Bromoanthracene: Lacks the aldehyde group, limiting its ability to participate in condensation and oxidation reactions.
10-Bromo-9-anthracenecarboxylic acid:
The presence of both the bromine atom and the aldehyde group in this compound makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H9BrO |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
10-bromoanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H |
InChI-Schlüssel |
YPRQOJZRPXMBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromomethyl-2,2-di-tert-butyl-[1,3,2]dioxasilinan](/img/structure/B8339307.png)
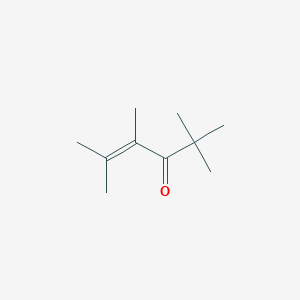
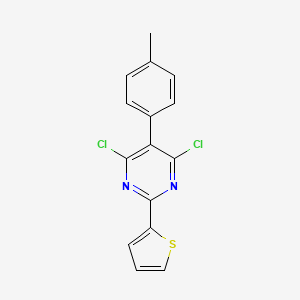


![N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide](/img/structure/B8339339.png)
